N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE
Description
N-[1-(Adamantan-1-yl)ethyl]benzamide is a benzamide derivative featuring an adamantane moiety linked via an ethyl group to the benzamide core. Adamantane, a diamondoid hydrocarbon, is renowned for its high lipophilicity, rigid structure, and metabolic stability, which often enhance bioavailability and target binding in pharmaceutical compounds.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDQILPBGXQVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE typically involves the reaction of 1-bromoadamantane with benzamide derivatives. One common method includes the use of carboxylic acid amides in the presence of a catalyst such as manganese. The reaction conditions often involve heating and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound can be optimized using microwave irradiation techniques. This method significantly increases yields and reduces reaction times compared to conventional heating methods. The process involves reacting amantadine with benzoyl chloride under microwave irradiation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzamide group participates in nucleophilic substitutions, particularly at the sulfonyl or carbonyl positions. For example:
Sulfonamide Formation
N-[1-(Adamantan-1-yl)ethyl]benzamide reacts with sulfonyl chlorides under microwave irradiation to form sulfonamide derivatives. A study optimized this process using 4-(chlorosulfonyl)benzoic acid, achieving a 78% yield under microwave conditions (100°C, 150 W, 250 psi, 30 minutes) compared to 25% via conventional methods .
| Reaction Component | Details |
|---|---|
| Reagents | 4-(Chlorosulfonyl)benzoic acid, amantadine |
| Conditions | Microwave irradiation (100°C, 150 W, 250 psi, 30 min) |
| Yield | 78% |
Amide Bond Functionalization
The amide group undergoes alkylation or acylation. Piperidine derivatives are synthesized via nucleophilic addition to the amide nitrogen, as seen in the formation of N-[2-(4-fluoro-phenyl)-adamantan-2-yl]-N',N'-dimethyl-propane-1,3-diamine. This reaction uses 3-dimethylamino-1-propyl chloride hydrochloride under reflux in acetonitrile (130°C, 72 hours) .
Key Steps
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Grignard reagent formation with 4-fluorobromobenzene and magnesium.
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Alkylation of the adamantane-amide intermediate.
Hydrolysis Reactions
The benzamide moiety is susceptible to acidic or basic hydrolysis, cleaving the amide bond to yield carboxylic acids and amines. For example:
Acidic Hydrolysis
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Outcome: Cleavage of the amide bond to generate 1-(adamantan-1-yl)ethylamine and benzoic acid derivatives.
Sulfonation and Sulfamoyl Conjugation
The compound reacts with sulfonyl chlorides to form sulfamoyl benzamides, a class with demonstrated antiviral activity. For instance:
Reaction with Morpholine-4-sulfonyl Chloride
Structural Modifications for Bioactivity
Derivatives of this compound show enhanced bioactivity when functionalized with sulfonamide or morpholine groups. For example:
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Anti-DENV2 Activity: IC₅₀ values for sulfamoyl derivatives range from 42.8 µM (compound 3 ) to >100 µM (non-sulfonamide analogs) .
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Mechanism: Synergy between adamantane’s lipophilicity and sulfonamide’s hydrogen-bonding capacity improves target binding .
Crystallographic Insights
X-ray studies of related adamantane-benzamide hybrids (e.g., N-(adamantan-1-yl)-piperidine-1-carbothioamide) reveal a distorted tetrahedral geometry at the sulfur atom, stabilizing interactions with biological targets .
Reaction Optimization Trends
Scientific Research Applications
Antiviral Applications
One of the most notable applications of N-[1-(adamantan-1-yl)ethyl]benzamide is its potential as an antiviral agent. Research has demonstrated that derivatives of adamantane, including this compound, exhibit significant activity against various viruses, particularly the dengue virus.
Case Study: Anti-Dengue Virus Activity
A study synthesized a series of adamantane-benzamide hybrids, including this compound, which were evaluated for their inhibitory effects on the dengue virus serotype 2 (DENV2). The compound exhibited an IC50 value of 22.4 µM, indicating a promising antiviral activity that is approximately two-fold higher than related compounds without the adamantane moiety . The mechanism of action appears to involve inhibition of the DENV2 protease, suggesting that these compounds may act at later stages of the viral life cycle .
Antimicrobial Applications
This compound has also been studied for its antimicrobial properties. The structural characteristics of adamantane derivatives contribute to their effectiveness against a range of microbial pathogens.
Case Study: Antimicrobial Efficacy
Research on similar compounds has indicated that adamantane derivatives can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications in the benzamide structure can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups within the adamantane structure is believed to play a crucial role in enhancing the interaction with microbial targets.
Anticancer Applications
Another promising application of this compound lies in cancer therapy. The compound's ability to interfere with cellular mechanisms involved in tumor growth has been explored.
Case Study: Anticancer Activity
Recent studies have focused on synthesizing novel benzamide derivatives linked to adamantane structures for their anticancer potential. One study reported that certain derivatives exhibited significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) . This suggests that this compound may enhance the efficacy of existing cancer treatments or serve as a lead compound for new drug development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to be due to the inhibition of viral replication by interfering with the viral envelope proteins. The adamantane moiety provides a rigid structure that can effectively bind to these proteins, preventing their proper function .
Comparison with Similar Compounds
The following analysis compares N-[1-(Adamantan-1-yl)ethyl]benzamide with structurally or functionally related benzamides, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
- Adamantane vs. Trifluoromethyl Groups : Adamantane’s bulkiness may hinder synthetic yields compared to smaller substituents (e.g., trifluoromethyl in [2]), but it confers superior lipid membrane penetration.
- Heterocyclic Modifications : Compounds like Indoramin incorporate nitrogen-rich heterocycles (piperidine, indole), which enhance receptor binding but may reduce metabolic stability compared to adamantane’s inert carbon framework.
Physicochemical Properties
Key Observations :
- The adamantane group significantly increases lipophilicity (LogP ~4.5) compared to Rip-B (LogP 2.8) or dimethylamino-substituted analogs , suggesting improved blood-brain barrier penetration.
- Melting points for adamantane derivatives are often elevated due to crystalline rigidity, though data gaps exist for direct comparison.
Key Observations :
- Adamantane’s Advantages: Adamantane’s metabolic stability may reduce toxicity risks compared to Indoramin’s piperidine-indole system, which emits toxic NOx upon decomposition .
- Fluorinated Analogs : Trifluoromethyl groups (e.g., [2]) enhance target affinity but may introduce hepatotoxicity risks common to fluorinated drugs.
Stability and Handling
- Adamantane Derivatives : High thermal and oxidative stability due to adamantane’s diamondoid structure.
- Heterocyclic Benzamides: Compounds like N-(1-cyanocyclopentyl)benzamide require stringent handling (e.g., artificial respiration if inhaled), whereas adamantane’s inertness may simplify storage.
Biological Activity
N-[1-(Adamantan-1-yl)ethyl]benzamide, a compound featuring the adamantane moiety, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of an adamantane group linked to an ethyl chain and a benzamide moiety. The presence of the adamantane structure is significant as it is known to enhance the lipophilicity and biological activity of compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antiviral Activity : The adamantane moiety is known for its ability to inhibit viral replication. Compounds like amantadine and rimantadine have demonstrated effectiveness against Influenza A by blocking viral ion channels. Similarly, this compound may exhibit antiviral properties through analogous mechanisms .
- Anticancer Properties : Research indicates that adamantane derivatives can act as sigma-2 receptor ligands, which are implicated in cancer cell proliferation and apoptosis. Studies have shown that compounds targeting these receptors can inhibit tumor growth in various cancer cell lines .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibits dengue virus replication | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
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Antiviral Efficacy Against Dengue Virus :
A study synthesized N-(adamantan-1-yl)-4-sulfamoylbenzamide derivatives, demonstrating significant anti-DENV serotype 2 activity with an IC50 value of 22.2 µM. The low cytotoxicity (CC50 < 100 µM) indicates a favorable therapeutic index . -
Sigma-2 Receptor Interaction :
Research on adamantane-derived compounds revealed their potential as sigma-2 receptor ligands, showing promising anticancer activity in vitro. Molecular docking studies indicated strong binding affinity to sigma-2 receptors, suggesting that these compounds could be further developed for tumor imaging or targeted therapy . -
Mechanistic Insights :
Molecular dynamics simulations have provided insights into the binding interactions between this compound and its targets, highlighting key amino acid residues involved in these interactions. This information is crucial for the rational design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
